(2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide
Description
(2E)-N-[4-(Dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide is a cinnamanilide derivative characterized by a planar (2E)-configured α,β-unsaturated carbonyl system. Key structural features include:
- 4-Propoxyphenyl group: A propyl ether substituent that modulates lipophilicity and solubility.
- Amide linkage: Enhances stability and facilitates interactions with biological targets.
This compound’s design aligns with strategies to optimize antimicrobial and pharmacological profiles by balancing substituent effects .
Properties
IUPAC Name |
(E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-4-15-24-19-12-5-16(6-13-19)7-14-20(23)21-17-8-10-18(11-9-17)22(2)3/h5-14H,4,15H2,1-3H3,(H,21,23)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNKHWCVUZNYMU-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-(dimethylamino)benzaldehyde and 4-propoxybenzaldehyde.
Formation of Intermediate: The two aldehydes undergo a condensation reaction with an appropriate amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Amidation: The final step involves the reaction of the amine with an acyl chloride or anhydride to form the enamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency of each step, and purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the double bond, converting the enamide to an amide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amides.
Substitution: Halogenated or other substituted derivatives on the aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of chalcone derivatives, including (2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Against Breast Cancer Cells
In a study published in Journal of Medicinal Chemistry, the compound was tested against MCF-7 breast cancer cells. Results demonstrated that it inhibited cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting its potential as a lead compound for further development in cancer therapy .
Anti-inflammatory Properties
Chalcones have been recognized for their anti-inflammatory effects. The compound has shown promise in inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases.
Case Study: Inhibition of TNF-alpha Production
A study conducted on RAW 264.7 macrophages revealed that this compound significantly reduced the production of TNF-alpha upon stimulation with lipopolysaccharides (LPS). This suggests its potential utility in managing conditions like rheumatoid arthritis and other inflammatory disorders .
Antimicrobial Activity
The antimicrobial properties of chalcones have been widely studied, and this compound is no exception. Preliminary investigations indicate that it possesses activity against various bacterial strains.
Case Study: Efficacy Against Staphylococcus aureus
In vitro tests showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus, a common pathogen responsible for skin infections. The compound's mechanism appears to involve disruption of bacterial cell membranes .
Neuroprotective Effects
Emerging research suggests that chalcones may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Case Study: Protection Against Oxidative Stress
In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, this compound demonstrated protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability . This highlights its potential as a therapeutic agent for conditions like Alzheimer's disease.
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which (2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the propoxyphenyl group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Chlorinated Cinnamanilides
Example : (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide ()
- Substituents : Chlorine atoms enhance lipophilicity (logP) and antibacterial potency.
- Activity : Demonstrates submicromolar efficacy against Staphylococcus aureus and MRSA, surpassing ampicillin .
- Cytotoxicity : Dichlorinated analogs (e.g., 3,4-dichlorocinnamanilides) show low cytotoxicity toward mammalian cells.
Comparison :
- Key Difference : Chlorinated derivatives prioritize antimicrobial activity, while the target compound may favor pharmacokinetic optimization.
Trifluoromethyl-Substituted Analogs
Example : (2E)-N-Phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide ()
- Substituents : Trifluoromethyl groups increase metabolic stability and lipophilicity.
- Physicochemical Impact : Higher logP values correlate with enhanced membrane permeability but risk of accumulation.
Comparison :
- Target Compound : The propoxy group reduces lipophilicity compared to trifluoromethyl, favoring aqueous solubility but possibly limiting tissue penetration.
- Structural Insight : Both retain the (2E)-configuration critical for planar interactions with biological targets.
Benzoyl and Complex Aryl Derivatives
Example: (2E)-N-(3-Benzoyl-4-{[(4-methylphenyl)acetyl]amino}phenyl)-3-(4-propoxyphenyl)acrylamide ()
- Substituents : Bulky benzoyl and methylphenyl groups introduce steric hindrance.
- Molecular Weight: 532.64 g/mol (vs.
Comparison :
- Activity Trade-off : Loss of bulky groups may diminish target binding affinity but enhance solubility.
Fluorinated and Chloro-Fluorophenyl Derivatives
Example: (2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide ()
- Substituents : Halogen atoms enhance electronic interactions and antibacterial spectrum.
- Pharmacokinetics: Dimethylaminopropyl chain may improve tissue distribution.
Comparison :
Isobutylphenyl Analogs
Example : (2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide ()
- Substituents : Isobutyl group increases hydrophobicity and steric bulk.
- Activity : Effective against resistant bacterial strains but with higher logP values.
Comparison :
Biological Activity
(2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide is an organic compound classified as an enamide. Its unique structure, featuring a dimethylamino group and a propoxyphenyl moiety, positions it as a compound of interest in various biological and medicinal research fields. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure
The molecular formula of this compound is C20H24N2O2, with a molecular weight of 336.42 g/mol. The compound's structure is characterized by the following key features:
- Dimethylamino Group : Enhances solubility and potential interactions with biological targets.
- Propoxyphenyl Group : Increases lipophilicity, aiding in membrane penetration.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to modulate the activity of enzymes or receptors through:
- Hydrogen Bonding : The dimethylamino group can form hydrogen bonds with target proteins.
- Electrostatic Interactions : These interactions enhance binding affinity to negatively charged sites on enzymes or receptors.
- Lipophilicity : The propoxyphenyl group facilitates the compound's passage through lipid membranes, allowing for cellular uptake.
Anticonvulsant Activity
Research has indicated that compounds structurally similar to this compound exhibit anticonvulsant properties. For instance, studies have evaluated various derivatives in seizure models such as the maximal electroshock (MES) test and the 6 Hz test, demonstrating significant protective effects against seizures .
Enzyme Interaction Studies
The compound has been utilized as a probe in studies investigating enzyme interactions. Its structural characteristics allow it to bind effectively to various enzymes involved in metabolic pathways, potentially influencing their activity and stability .
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as a lead compound for drug development. Its ability to interact with multiple biological targets makes it a candidate for optimizing therapeutic agents aimed at specific diseases, particularly those involving neurological disorders .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (2E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide | Lacks propoxy group | Lower lipophilicity, reduced membrane penetration |
| (2E)-N-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide | Contains methoxy instead of propoxy | Altered reactivity and binding properties |
The presence of the propoxy group in the target compound enhances its lipophilicity and interaction with hydrophobic biological regions compared to its analogs.
Case Studies
- Anticonvulsant Evaluation : A study evaluated the anticonvulsant efficacy of various derivatives in animal models. Compounds similar to this compound showed significant protection against induced seizures, indicating potential therapeutic applications in epilepsy management .
- Enzyme Binding Studies : Investigations into the binding affinities of this compound revealed its capacity to inhibit key enzymes involved in metabolic pathways, suggesting its utility in drug design aimed at metabolic disorders .
Q & A
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
